2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, a heterocyclic scaffold known for its rigid planar structure and stability due to the absence of tautomerism . This compound features a 2-fluorophenylmethyl sulfanyl substituent at the 2-position of the pyrido-triazinone core.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-6-2-1-5-10(11)9-20-13-16-12-7-3-4-8-18(12)14(19)17-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPXIMHRUVGGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=O)N3C=CC=CC3=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Guanidine Intermediate Formation
The synthesis begins with 2-amino-5-iodopyridine (2a ), which undergoes sequential transformations:
- Thiourea Formation : Treatment with ethoxycarbonylisothiocyanate in DMF yields a thiourea derivative. Mercury(II) chloride facilitates the removal of sulfur byproducts.
- Guanidine Cyclization : Reaction with diethylamine induces cyclization, forming 2-diethylamino-4H-7-iodopyrido[1,2-a]triazin-4-one (6a ) in 63% yield.
Reaction Conditions :
- Solvent: DMF
- Temperature: Reflux (120–140°C)
- Key Catalyst: HgCl₂ (0.5 equiv)
Halogenated Intermediate Optimization
The iodine atom at position 7 serves as a versatile handle for further functionalization. Alternative halogens (Br, Cl) may be introduced by varying the starting 2-amino-5-halopyridine.
Alternative Synthetic Routes
One-Pot Guanidine Cyclization with Direct Thiol Incorporation
Modifying the initial cyclization step by replacing diethylamine with 2-fluorobenzylthiol generates the target compound in a single pot:
$$
\text{Thiourea Intermediate} + \text{HS-CH}2\text{C}6\text{H}4\text{F-2} \xrightarrow{\text{HgCl}2, \Delta} \text{Target Compound}
$$
Advantages :
Post-Functionalization of Preformed Thiolated Core
A halogenated pyrido-triazinone with a pre-installed thiol group undergoes alkylation with 2-fluorobenzyl bromide:
$$
\text{2-SH-Triazinone} + \text{Br-CH}2\text{C}6\text{H}4\text{F-2} \xrightarrow{\text{Et}3\text{N}} \text{Target Compound}
$$
Limitations :
Reaction Optimization and Scalability
Solvent Effects
Temperature and Time
Catalytic Systems
- Pd(OAc)₂/Xantphos : Superior to Cu-based catalysts in minimizing homocoupling.
- Copper(I) iodide : Economical alternative for small-scale reactions (yield: 60%).
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazinone core.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrido[1,2-a][1,3,5]triazin-4-one core allows extensive functionalization. Key analogs and their substituent effects are summarized below:
Key Structural-Activity Relationships (SAR)
Electron-Donating Groups (e.g., NEt₂) : Improve solubility and antibacterial activity but may reduce metabolic stability .
Halogenation (e.g., Cl, I) : Enhances halogen bonding and steric bulk, critical for target engagement in analogs like 6a–c .
Sulfanyl vs.
Biological Activity
2-{[(2-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a pyrido[1,2-a][1,3,5]triazin-4-one core with a fluorophenyl and methylsulfanyl substituent. This unique arrangement influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets within cells. These targets may include:
- Enzymes : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptors : It can interact with cellular receptors that modulate signaling pathways.
- Proteins : Binding to proteins involved in disease processes could alter their functionality.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Research shows that related compounds inhibit cell proliferation in various cancer cell lines. The IC50 values for these compounds typically range from 10 µM to 50 µM against breast cancer cells and other malignancies .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Activity Against Bacteria : Preliminary tests indicate moderate antibacterial activity against strains such as E. coli and S. aureus. The presence of the fluorine atom enhances lipophilicity, which is crucial for membrane penetration .
Study 1: Anticancer Efficacy
A study focusing on the efficacy of similar pyrido[1,2-a][1,3,5]triazin derivatives reported significant inhibition of cell growth in MCF-7 breast cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
Study 2: Antimicrobial Evaluation
Another investigation evaluated the antibacterial activity of fluorinated compounds related to this compound. The results showed that these compounds had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like kanamycin .
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Anticancer IC50 (µM) | Antibacterial MIC (µM) |
|---|---|---|---|
| Compound A | Structure A | 15 | 32 |
| Compound B | Structure B | 25 | 45 |
| Target Compound | Target Structure | 20 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
